

Technical Support Center: JNJ-38877605 Insoluble Metabolite Formation by Aldehyde Oxidase

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Compound of Interest		
Compound Name:	JNJ-38877605	
Cat. No.:	B612286	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the metabolism of the c-Met inhibitor **JNJ-38877605**, with a specific focus on the formation of insoluble metabolites by aldehyde oxidase (AO).

Frequently Asked Questions (FAQs)

Q1: We observed unexpected renal toxicity in our human clinical trial with **JNJ-38877605**, which was not seen in our preclinical toxicology studies in rats and dogs. What could be the cause?

A1: This is a known issue with **JNJ-38877605**. The renal toxicity observed in humans is due to the formation of species-specific insoluble metabolites.[1][2][3] Preclinical studies in rats and dogs do not predict this toxicity because these species have significantly lower aldehyde oxidase (AO) activity compared to humans.[4][5][6] Humans and rabbits, on the other hand, show comparable and significant systemic exposure to these insoluble metabolites.[1][2][3]

Q2: Which enzyme is responsible for the formation of these insoluble metabolites?

A2: Aldehyde oxidase (AO) is the primary enzyme responsible for generating the insoluble metabolites of **JNJ-38877605**.[1][2][3] This has been confirmed in studies using human liver



subcellular fractions where the formation of the major metabolite, M3, was inhibited by quercetin, a potent inhibitor of molybdenum hydroxylases like aldehyde oxidase.[2]

Q3: What are the specific insoluble metabolites of **JNJ-38877605**?

A3: The primary insoluble metabolites identified are M1/3 and M5/6.[1][2] The M5 metabolite, in particular, has been shown to have very poor solubility.[2][5] These metabolites form crystal structures in the kidney, leading to renal toxicity.[1][2]

Q4: Why is there a species difference in the metabolism of JNJ-38877605?

A4: The species difference is due to the varying levels of aldehyde oxidase expression and activity. Humans and rabbits have high levels of AO activity, leading to the significant formation of the insoluble metabolites.[1][2][4] In contrast, rats and dogs have much lower levels of AO, and therefore, these metabolites are not produced to the same extent in these species.[4][5] This is a critical consideration for the selection of appropriate animal models in preclinical toxicology studies for compounds suspected of being AO substrates.

Q5: Can the renal toxicity caused by JNJ-38877605 be mitigated?

A5: Attempts to mitigate the renal toxicity in rabbit models, which are representative of human metabolism for this compound, have been unsuccessful.[1][2][3] Strategies such as alternative dosing schedules and co-administration of probenecid, an inhibitor of organic acid transport in the kidney, failed to prevent renal toxicity.[1][2][5] The formation of these species-specific insoluble metabolites ultimately led to the discontinuation of the clinical development of **JNJ-38877605**.[1][2][3]

Troubleshooting Guides

Issue: Unexpectedly high levels of a specific metabolite in human liver cytosol incubations compared to microsomes.

Possible Cause: This observation strongly suggests the involvement of a cytosolic enzyme,
 such as aldehyde oxidase, in the metabolism of your compound. Cytochrome P450 enzymes



are primarily located in the microsomes, so if metabolism is occurring predominantly in the cytosol, a non-P450 enzyme is likely responsible.

- Troubleshooting Steps:
 - Confirm Enzyme Location: Compare the metabolite formation in human liver S9 fractions, cytosol, and microsomes. Higher formation in S9 and cytosol compared to microsomes points towards a cytosolic enzyme.[2][5]
 - Use Specific Inhibitors: Incubate your compound with human liver cytosol in the presence and absence of a known aldehyde oxidase inhibitor, such as quercetin or menadione.[2][7]
 A significant reduction in metabolite formation in the presence of the inhibitor confirms the involvement of AO.
 - NADPH-Independence: Aldehyde oxidase activity is NADPH-independent.[7][8] Run the incubation in the absence of NADPH to see if the metabolite is still formed.

Issue: Difficulty in selecting an appropriate animal model for preclinical toxicology studies.

- Possible Cause: The compound may be a substrate for aldehyde oxidase, an enzyme known for significant species differences in its activity.
- Troubleshooting Steps:
 - In Vitro Metabolite Profiling: Conduct comparative in vitro metabolism studies using liver cytosol from different species (e.g., human, rabbit, rat, dog).[9]
 - Identify Species with Similar Metabolite Profiles to Humans: Select the animal model that generates a metabolite profile most similar to that observed in human liver cytosol. For JNJ-38877605, the rabbit was identified as the appropriate toxicology model.[1][2]
 - Avoid Species with Low AO Activity: Be cautious when using species known to have low
 AO activity, such as the dog, if your compound is suspected to be an AO substrate.[4]

Data Presentation



Table 1: Species-Dependent Plasma Abundance of JNJ-38877605 Metabolites

Metabolite	Rat	Dog	Rabbit	Human
M3	Low	Low	High	High
M5	Low	Low	High	High

This table is a qualitative summary based on the provided search results.[2]

Table 2: Effect of Enzyme Inhibitors on the Formation of Metabolite M3 in Human Liver Supernatant

Inhibitor	Target Enzyme	Effect on M3 Formation
Quercetin	Aldehyde Oxidase / Xanthine Oxidase	Complete Inhibition

This table is a qualitative summary based on the provided search results.[2]

Experimental Protocols

Protocol 1: Determination of Aldehyde Oxidase Contribution to Metabolism using Liver Subcellular Fractions

- Prepare Incubation Mixtures: Prepare separate incubation mixtures containing 5 μ M of 3 H-labeled **JNJ-38877605** with human liver microsomes and human liver 12000 x g supernatant (S9 fraction).
- Incubation: Incubate the mixtures for 120 minutes.
- Sample Analysis: Analyze the samples to determine the levels of JNJ-38877605 and its metabolites.
- Interpretation: A significantly higher formation of metabolites in the S9 fraction compared to the microsomes indicates the involvement of cytosolic enzymes.[2]



Protocol 2: Inhibition of Aldehyde Oxidase Activity

- Prepare Incubation Mixtures: Prepare incubation mixtures containing 5 μ M of 3 H-labeled **JNJ-38877605** with human 12000 x g liver supernatant.
- Add Inhibitor: To a subset of the incubation mixtures, add an aldehyde oxidase inhibitor (e.g., quercetin).
- Incubation: Incubate all mixtures.
- Sample Analysis: Analyze the samples for the formation of the major metabolites.
- Interpretation: A significant reduction in the formation of a specific metabolite in the presence of the AO inhibitor confirms that it is a product of aldehyde oxidase activity.[2]

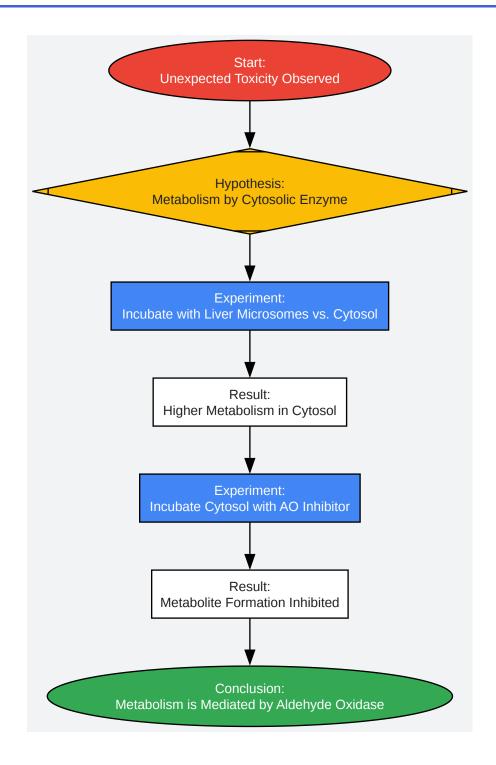
Visualizations



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Caption: Metabolic pathway of **JNJ-38877605** leading to renal toxicity.





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Caption: Troubleshooting workflow for identifying AO-mediated metabolism.

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